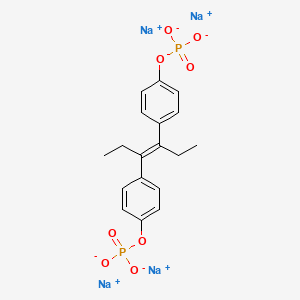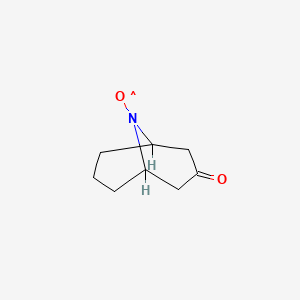![molecular formula C17H22ClN5O3S2 B1228518 N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1228518.png)
N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide and its derivatives have shown promising results in anticancer research. A study by Ostapiuk, Matiychuk, and Obushak (2015) synthesized novel compounds similar in structure, which exhibited significant anticancer activity against various human tumor cell lines, including melanoma and breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015).
Cholinesterase Inhibition
Riaz et al. (2020) researched derivatives of this compound for their potential in inhibiting cholinesterases, enzymes involved in neurodegenerative diseases. Their study found that certain analogues exhibited moderate to good inhibitory activities against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's (Riaz et al., 2020).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) explored the compound's derivatives for their inhibition of lipase and α-glucosidase. These enzymes are significant in metabolic diseases like diabetes and obesity. Their study identified compounds with potent anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications in these areas (Bekircan, Ülker, & Menteşe, 2015).
HIV-1 Reverse Transcriptase Inhibition
Frączek et al. (2015) researched the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1. They identified a promising compound with potent inhibitory activity and acceptable solubility, which could serve as a lead scaffold for developing novel NNRTIs (Frączek et al., 2015).
Antibacterial and Antimicrobial Activities
Several studies have investigated the antibacterial and antimicrobial properties of derivatives of N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide. Singh et al. (2010) synthesized compounds that displayed notable antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli (Singh et al., 2010).
Eigenschaften
Produktname |
N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide |
|---|---|
Molekularformel |
C17H22ClN5O3S2 |
Molekulargewicht |
444 g/mol |
IUPAC-Name |
N-[5-(azepan-1-ylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H22ClN5O3S2/c1-22-12-19-21-17(22)27-11-16(24)20-15-10-13(6-7-14(15)18)28(25,26)23-8-4-2-3-5-9-23/h6-7,10,12H,2-5,8-9,11H2,1H3,(H,20,24) |
InChI-Schlüssel |
XFNCTCYYVGIOJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1SCC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



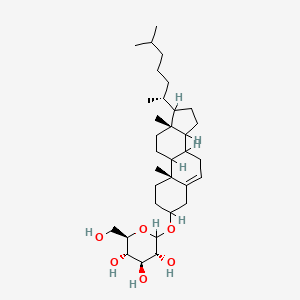
![N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B1228437.png)

![4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide](/img/structure/B1228441.png)
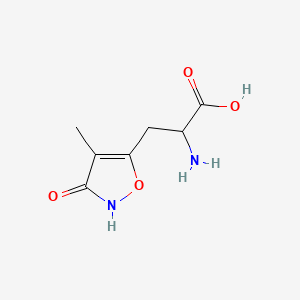
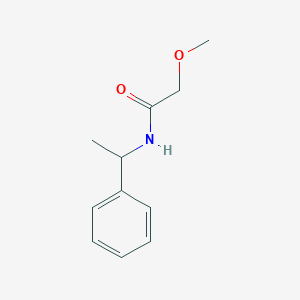
![N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide](/img/structure/B1228445.png)
![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-2-phenylacetamide](/img/structure/B1228446.png)




